molecular formula C14H20N2OS B15272996 2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide

2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide

Katalognummer: B15272996
Molekulargewicht: 264.39 g/mol
InChI-Schlüssel: ZBDWYLFWNCKPOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide is a chemical compound with the molecular formula C14H20N2OS It is known for its unique structure, which includes a benzothiopyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide typically involves the reaction of 3,4-dihydro-2H-1-benzothiopyran with an appropriate amine and pentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide is unique due to its specific combination of functional groups and the benzothiopyran ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C14H20N2OS

Molekulargewicht

264.39 g/mol

IUPAC-Name

2-amino-N-(3,4-dihydro-2H-thiochromen-4-yl)pentanamide

InChI

InChI=1S/C14H20N2OS/c1-2-5-11(15)14(17)16-12-8-9-18-13-7-4-3-6-10(12)13/h3-4,6-7,11-12H,2,5,8-9,15H2,1H3,(H,16,17)

InChI-Schlüssel

ZBDWYLFWNCKPOS-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(=O)NC1CCSC2=CC=CC=C12)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.